molecular formula C15H18ClN3O2 B2840049 1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one CAS No. 2411312-58-6

1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one

Cat. No.: B2840049
CAS No.: 2411312-58-6
M. Wt: 307.78
InChI Key: NEBKMPMKUUUFNJ-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one is a synthetic organic compound that features a benzoxazole ring fused to a piperazine moiety, with a chloropropanone group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one typically involves multiple steps:

  • Formation of the Benzoxazole Ring:

    • The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
    • Example: Heating 2-aminophenol with formic acid or acetic anhydride.
  • Synthesis of the Piperazine Derivative:

    • The piperazine ring is introduced by reacting the benzoxazole derivative with 1-chloro-3-methylpiperazine.
    • This step often requires a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
  • Attachment of the Chloropropanone Group:

    • The final step involves the reaction of the piperazine derivative with 2-chloropropanone under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropanone group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.

    Hydrolysis: The chloropropanone group can be hydrolyzed to form corresponding alcohols and acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Oxidized or reduced forms of the original compound.
  • Hydrolyzed products such as alcohols and carboxylic acids.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders, antimicrobial agents, and anticancer therapies.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways due to its ability to interact with specific biomolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloroprop

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10-9-18(14(20)11(2)16)7-8-19(10)15-17-12-5-3-4-6-13(12)21-15/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBKMPMKUUUFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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